2-Bromo-4-chloro-5-fluoro-6-nitrophenol is an organic compound with the molecular formula and a molecular weight of approximately 236.00 g/mol. This compound features a phenolic structure with multiple halogen and nitro substituents, which contribute to its unique chemical properties. The presence of bromine, chlorine, fluorine, and nitro groups on the aromatic ring enhances its reactivity and potential applications in various fields, particularly in agricultural chemistry and pharmaceuticals.
2-Bromo-4-chloro-5-fluoro-6-nitrophenol exhibits significant biological activity, particularly as an antimicrobial agent. Studies indicate that this compound has broad-spectrum antibacterial properties, making it effective against various pathogens. Its unique combination of halogenated and nitro groups enhances its efficacy in inhibiting bacterial growth and potentially controlling agricultural pests . Additionally, it has shown promise in weed management due to its herbicidal properties.
The synthesis of 2-bromo-4-chloro-5-fluoro-6-nitrophenol can be performed using several methods:
The primary applications of 2-bromo-4-chloro-5-fluoro-6-nitrophenol include:
Interaction studies for 2-bromo-4-chloro-5-fluoro-6-nitrophenol often focus on its biological interactions with microbial cells and plant systems. Research indicates that this compound can disrupt cellular processes in bacteria, leading to cell death. Additionally, it may interact with various enzymes involved in metabolic pathways, enhancing its effectiveness as an antimicrobial agent .
Several compounds share structural similarities with 2-bromo-4-chloro-5-fluoro-6-nitrophenol, each exhibiting distinct properties:
Compound Name | Similarity | Key Features |
---|---|---|
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | 0.90 | Contains a methoxy group; used in pharmaceuticals |
2-Bromo-3-fluoro-6-nitrophenol | 0.90 | Different substitution pattern; potential herbicide |
4-Bromo-2-fluoro-6-nitrophenol | 0.90 | Similar biological activity; used in research |
2,4-Dibromo-3-fluoro-6-nitrophenol | 0.89 | Increased bromination; enhanced biological effects |
6-Bromo-3-fluoro-2-nitrophenol | 0.89 | Different position of bromine; potential applications |
These compounds are noteworthy for their unique substitution patterns and biological activities, contributing to their use in various industrial and research applications.